Terbium(3+);tetrachloride;dodecahydrate

CAS No.:

Cat. No.: VC13616425

Molecular Formula: Cl4H24O12Tb2+2

Molecular Weight: 675.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | Cl4H24O12Tb2+2 |

|---|---|

| Molecular Weight | 675.8 g/mol |

| IUPAC Name | terbium(3+);tetrachloride;dodecahydrate |

| Standard InChI | InChI=1S/4ClH.12H2O.2Tb/h4*1H;12*1H2;;/q;;;;;;;;;;;;;;;;2*+3/p-4 |

| Standard InChI Key | RQOJODUOIFPTAY-UHFFFAOYSA-J |

| SMILES | O.O.O.O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Tb+3].[Tb+3] |

| Canonical SMILES | O.O.O.O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Tb+3].[Tb+3] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Composition

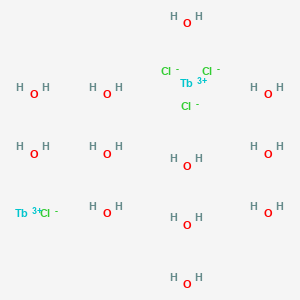

Terbium(3+) tetrachloride dodecahydrate is represented by the chemical formula TbCl₃·12H₂O, with a molecular weight of 373.38 g/mol for the hexahydrate variant . The dodecahydrate form incorporates twelve water molecules coordinated to the terbium ion, significantly influencing its solubility and crystalline structure. The anhydrous TbCl₃ adopts a hexagonal crystal system (space group P6₃/m) with lattice parameters a = 0.735 nm and c = 0.435 nm, while the hydrated form likely transitions to a monoclinic or trigonal system due to water-induced lattice expansion .

Crystallographic Data

While direct crystallographic data for TbCl₃·12H₂O remains limited, analogous hydrated lanthanide chlorides exhibit layered structures with [Tb(H₂O)₈]³⁺ clusters interconnected by chloride ions. X-ray diffraction studies of TbCl₃·6H₂O reveal a monoclinic unit cell (space group P2₁/c) with dimensions a = 1.2870 nm, b = 1.6590 nm, and c = 2.8723 nm . These structural features facilitate rapid water molecule exchange, enhancing the compound’s reactivity in aqueous solutions.

Synthesis and Purification

Conventional Synthesis Routes

The synthesis of TbCl₃·12H₂O typically involves the reaction of terbium(III) oxide (Tb₄O₇) or terbium carbonate (Tb₂(CO₃)₃) with concentrated hydrochloric acid:

Excess HCl ensures complete dissolution of terbium intermediates, followed by controlled evaporation to precipitate the hydrated chloride. Alternative methods employ metathesis reactions between terbium nitrate and alkali metal chlorides, though these require meticulous purification to remove nitrate contaminants .

Physical and Chemical Properties

Thermal and Solubility Behavior

TbCl₃·12H₂O decomposes endothermically upon heating, losing hydration water at 110–150°C and transitioning to anhydrous TbCl₃ above 300°C . The compound exhibits high solubility in polar solvents (Table 1), with aqueous solutions displaying pH-dependent speciation:

Table 1: Solubility of TbCl₃·12H₂O in Common Solvents

| Solvent | Solubility (g/100 mL, 25°C) |

|---|---|

| Water | 84.5 |

| Ethanol | 12.3 |

| Acetone | 0.8 |

Luminescent Properties

Chemical Reactivity and Complexation

Ligand Exchange Reactions

TbCl₃·12H₂O readily undergoes ligand substitution with polydentate donors such as dipicolinic acid (DPA). Density functional theory (DFT) studies reveal that electron-donating substituents (e.g., −NH₂, −OH) on DPA enhance complex stability constants () by 1–2 orders of magnitude compared to unsubstituted analogs :

Table 2: Stability Constants of Tb³⁺ Complexes with 4-Substituted DPA

| Substituent | |

|---|---|

| −NH₂ | 12.4 |

| −OH | 10.8 |

| −Cl | 9.7 |

Redox Behavior

Terbium(III) demonstrates limited redox activity under standard conditions, though strong oxidizers (e.g., ozone) can oxidize it to Tb⁴⁺ species in acidic media. The resultant TbO₂ exhibits dark coloration and reduced luminescence, necessitating inert atmospheres during material processing .

Industrial and Scientific Applications

Optoelectronic Materials

High-purity TbCl₃·12H₂O serves as a precursor for green-emitting phosphors (:Y₃Al₅O₁₂\Delta\lambda \approx 10$$ nm) ensures color purity in full-spectrum lighting systems .

Biomedical Imaging

Aqueous Tb³⁺ complexes derived from TbCl₃·12H₂O enable time-resolved fluorescence imaging, exploiting millisecond-scale emission lifetimes to suppress background autofluorescence. Recent studies demonstrate picomolar detection limits for streptavidin-biotin interactions using Tb³⁺-functionalized quantum dots .

Catalysis and Sensing

Terbium chloride hydrates act as Lewis acid catalysts in organic synthesis, facilitating Friedel-Crafts alkylation and Diels-Alder reactions. Sensor applications leverage Tb³⁺’s sensitivity to anion concentration, with chloride-responsive luminescent hydrogels achieving detection limits of 0.1 ppm.

Analytical Characterization Techniques

Spectroscopic Methods

-

UV-Vis Spectroscopy: Identifies ligand-to-metal charge transfer bands ( nm) .

-

Luminescence Spectroscopy: Quantifies lifetime ( ms) and quantum yield .

-

X-ray Diffraction (XRD): Resolves hydrate crystal structures (e.g., monoclinic for TbCl₃·6H₂O) .

Thermogravimetric Analysis (TGA)

TGA profiles confirm stepwise water loss (12 H₂O → 6 H₂O → 0 H₂O) with total mass loss of 32.7%, consistent with dodecahydrate stoichiometry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume